molecular formula C25H19ClN2O3S B11681068 (5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11681068
M. Wt: 462.9 g/mol
InChI Key: CPDNOYNFBPAETQ-PXLXIMEGSA-N
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Description

The compound (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an imidazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C25H19ClN2O3S

Molecular Weight

462.9 g/mol

IUPAC Name

(5E)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-[(4-methoxyphenyl)methylidene]-3-phenylimidazol-4-one

InChI

InChI=1S/C25H19ClN2O3S/c1-31-21-13-7-17(8-14-21)15-22-24(30)28(20-5-3-2-4-6-20)25(27-22)32-16-23(29)18-9-11-19(26)12-10-18/h2-15H,16H2,1H3/b22-15+

InChI Key

CPDNOYNFBPAETQ-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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